molecular formula C18H19BrO4 B13718887 4-(Benzyloxy)-5-bromo-2-isobutoxybenzoic acid

4-(Benzyloxy)-5-bromo-2-isobutoxybenzoic acid

Cat. No.: B13718887
M. Wt: 379.2 g/mol
InChI Key: JZNHBBDUZPLZKA-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-5-bromo-2-isobutoxybenzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of benzyloxy, bromo, and isobutoxy functional groups attached to a benzoic acid core. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-5-bromo-2-isobutoxybenzoic acid typically involves multiple steps. One common method is the benzylation of 4-hydroxybenzoic acid with benzyl bromide to form 4-benzyloxybenzoic acid . This intermediate can then undergo further bromination and isobutoxylation to yield the final product. The reaction conditions often involve the use of solvents like toluene and catalysts such as palladium for coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-5-bromo-2-isobutoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar solvents.

Major Products Formed

The major products formed from these reactions include benzoic acids, alcohols, and substituted benzoic acid derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Benzyloxy)-5-bromo-2-isobutoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-5-bromo-2-isobutoxybenzoic acid involves its interaction with specific molecular targets and pathways. The benzyloxy and bromo groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzyloxy)-5-bromo-2-isobutoxybenzoic acid is unique due to the combination of benzyloxy, bromo, and isobutoxy groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research studies.

Properties

Molecular Formula

C18H19BrO4

Molecular Weight

379.2 g/mol

IUPAC Name

5-bromo-2-(2-methylpropoxy)-4-phenylmethoxybenzoic acid

InChI

InChI=1S/C18H19BrO4/c1-12(2)10-22-16-9-17(15(19)8-14(16)18(20)21)23-11-13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3,(H,20,21)

InChI Key

JZNHBBDUZPLZKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC(=C(C=C1C(=O)O)Br)OCC2=CC=CC=C2

Origin of Product

United States

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